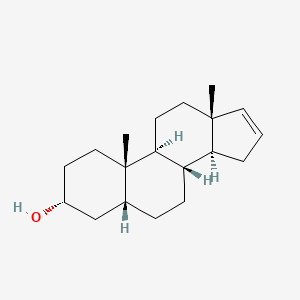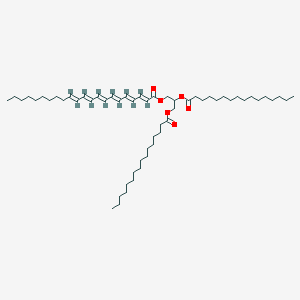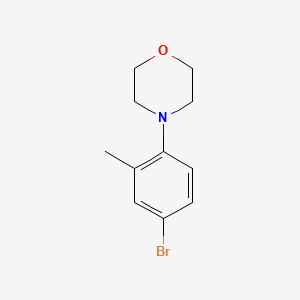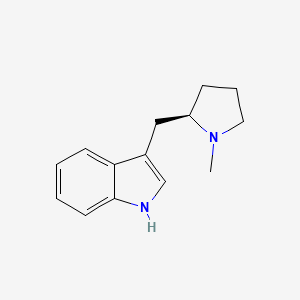
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
Descripción general
Descripción
“®-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not provided in the search results.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and indole groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .
Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indole alkaloids, such as "(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole," have fascinated chemists due to their complex structures and significant biological activities. A comprehensive framework for classifying all indole syntheses has been presented, focusing on the strategic approaches and methodologies used for indole construction. This classification aims to streamline the synthesis process and inspire novel strategies for indole nucleus construction, which is crucial for advancing research in organic chemistry and drug development (Taber & Tirunahari, 2011).
Behavioral Pharmacology
The behavioral pharmacology of indole derivatives, specifically targeting the 5-HT1B receptor, has been explored to assess their anxiolytic and antidepressant potential. These findings underscore the therapeutic utility of indole derivatives in treating anxiety and affective disorders, highlighting their significance in developing new pharmacological interventions (Hudzik et al., 2003).
Hepatic Protection
Indole-3-carbinol (I3C) and its derivatives, showcasing indole's versatility, have demonstrated protective effects against chronic liver injuries through mechanisms such as oxidative stress relief, immunomodulation, and anti-inflammatory actions. These studies suggest indoles' potential as therapeutic agents for liver diseases, emphasizing the need for further investigation into their pharmacological benefits (Wang et al., 2016).
Antimicrobial and Anticancer Applications
Recent developments in the synthesis and evaluation of indole derivatives have shown significant antimicrobial and anticancer activities. These studies provide a foundation for the development of indole-based therapeutics and highlight the scaffold's potential in discovering novel drugs for various diseases (Kaur et al., 2019).
Propiedades
IUPAC Name |
3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-16-8-4-5-12(16)9-11-10-15-14-7-3-2-6-13(11)14/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTCDEAMCNSARD-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | |
CAS RN |
143322-55-8 | |
| Record name | 3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143322558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPV89QBL57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

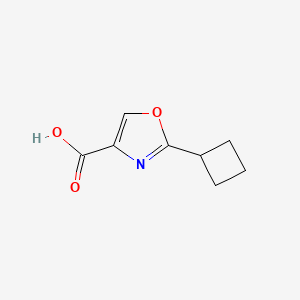
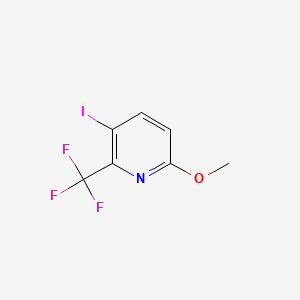
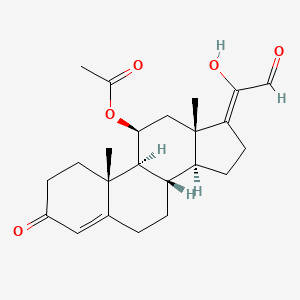
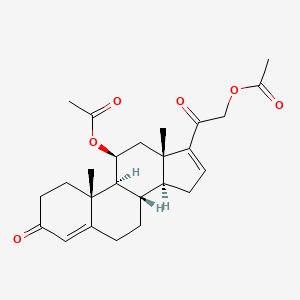
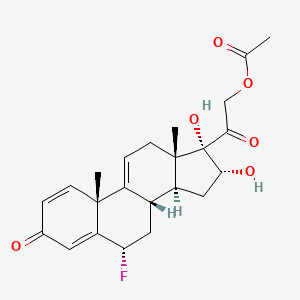
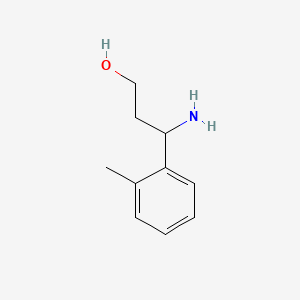
![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)

